Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester
Overview
Description
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester, also known as fenobucarb, is a carbamate insecticide that was first introduced in the 1960s1. It is used to control pests in agriculture, particularly on crops such as rice, wheat, and corn1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester. However, it’s worth noting that carbamate insecticides are typically synthesized through the reaction of an alcohol (in this case, phenylmethyl) with an isocyanate, which could be derived from a compound like propenyl isocyanate1.Molecular Structure Analysis
The molecular formula of Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester is C11H13NO31. The molecular weight is 207.23 g/mol1. Unfortunately, I couldn’t find a specific 3D structure for this compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find specific information on the physical and chemical properties of Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester.Scientific Research Applications
Enantioselective Preparation
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester, is utilized in the enantioselective preparation of dihydropyrimidones. These chiral compounds are significant for their potential applications in stereochemical configurations and the Mannich reaction (Goss et al., 2009).
Preparation of Chiral Synthons for HIV Protease Inhibitors
This compound is used in the preparation of chiral synthons for HIV protease inhibitors. The microbial reduction of N-protected α-aminochloroketone has been explored, yielding high optical and diastereomeric purity, essential for the synthesis of drugs like BMS-186318 (Patel et al., 1997).
Palladium-Catalyzed Amination
The use of carbamic acid esters as ammonia equivalents in palladium-catalyzed amination of aryl halides is another significant application. This method allows the preparation of anilines with sensitive functional groups, demonstrating the versatility of carbamic acid derivatives in synthetic chemistry (Mullick et al., 2010).
Development of Tolylenediisocyanate Synthesis Process
In the development of tolylenediisocyanate synthesis processes, carbamic acid esters like carbamates are utilized. These are prepared through alkoxycarbonylation, demonstrating the compound's role in creating intermediates for industrial chemical processes (Aso & Baba, 2003).
Chemical Agents for Plant Protection
Carbamic acid derivatives, including aryl esters of N-methylcarbamic acid, are widely used as chemical agents for plant protection. They are effective in controlling harmful insects and weeds, demonstrating the compound's significance in agricultural applications (Melnikov, 1971).
Infrared Spectra-Structure Correlations
The study of infrared spectra-structure correlations of carbamic acid: aryl-, alkyl esters provides insights into the molecular interactions and structural features of these compounds. This research is crucial for understanding the physical and chemical properties of carbamic acid derivatives (Nyqutst, 1973).
Safety And Hazards
I couldn’t find specific safety and hazard information for Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester. However, as a carbamate insecticide, it’s important to handle it with care. These compounds can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin.
Future Directions
I couldn’t find specific information on the future directions of Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester. However, the field of insecticides is always evolving, with ongoing research into safer and more effective compounds. As our understanding of insect biology improves, it’s likely that new targets for insecticides will be identified, potentially leading to the development of new compounds.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this information.
properties
IUPAC Name |
benzyl N-prop-2-enoxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWADCMXFGHAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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